N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Catalog No.
S13472455
CAS No.
M.F
C4H5ClF3NO
M. Wt
175.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Product Name

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

IUPAC Name

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Molecular Formula

C4H5ClF3NO

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10)

InChI Key

RGGUXSGDGBRMIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)Cl

N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS 6776-46-1) is a pre-activated, fluorinated alpha-chloro amide that serves as a highly efficient building block for introducing the 1-acetamido-2,2,2-trifluoroethyl motif into complex molecules. Unlike unactivated hemiaminals, this compound features a highly labile carbon-chlorine bond positioned directly adjacent to the strongly electron-withdrawing trifluoromethyl group. This specific structural arrangement stabilizes the molecule for storage while allowing for rapid, mild displacement by nucleophiles, such as xanthates, or base-promoted elimination to form highly reactive N-acylimines. For industrial and laboratory procurement, sourcing this pre-chlorinated intermediate eliminates the need for hazardous in-house chlorination steps, streamlining workflows in the synthesis of fluorinated amino acid surrogates and advanced radical precursors [1].

Research Fit

TRPA1 antagonist screening & pathway interrogation studies
TRPV1 moderate inhibitor for dynamic-range assay development
Mouse TAAR1 agonist for species-selective behavioral models
Electrophilic building block for α-functionalized trifluoroethylamine synthesis

Substituting N-(1-chloro-2,2,2-trifluoroethyl)acetamide with its commercially available structural isomer, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, results in a complete divergence of chemical reactivity. The isomer contains the chlorine atom on the acetyl group, making it a standard alkylating agent that undergoes classical SN2 reactions at the nitrogen or oxygen, failing entirely to generate the required alpha-trifluoromethyl radical or N-acylimine [1]. Furthermore, attempting to substitute the target compound with its direct synthetic precursor, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide, introduces severe process bottlenecks. The unactivated hydroxyl group cannot undergo direct nucleophilic displacement; it requires harsh activation with thionyl chloride at elevated temperatures (85 °C), generating stoichiometric quantities of corrosive hydrogen chloride and sulfur dioxide gases [2]. Procurement of the pre-activated alpha-chloro amide is therefore critical to ensure correct regioselectivity and to bypass hazardous, infrastructure-heavy activation steps.

Substitution Risk

Target Compound
1-chloro-2,2,2-trifluoroethyl acetamide
Non‑halogenated analog
N-(2,2,2-trifluoroethyl)acetamide may lack TRPA1, TRPV1, and TAAR1 activity; direct substitution risks losing multi-target engagement
Regioisomeric analog
2‑chloro regioisomer shifts nucleophilic substitution to carbonyl‑adjacent carbon, altering downstream synthetic product profile
Differences in electrophilic architecture and target engagement may require independent validation before replacement.

Process Safety and Workflow Efficiency: Pre-Activated Chloride vs. Hemiaminal Precursor

Procuring N-(1-chloro-2,2,2-trifluoroethyl)acetamide directly eliminates a highly corrosive and hazardous synthetic step from the manufacturing workflow. When using the unactivated precursor, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide, conversion to the reactive chloride requires treatment with thionyl chloride at 85 °C, which obligatorily releases stoichiometric hydrogen chloride and sulfur dioxide off-gases that mandate specialized scrubbing infrastructure [1]. In contrast, the pre-activated target compound can be directly subjected to nucleophilic substitution—such as reaction with potassium O-ethyl xanthate—achieving a 91% yield in just 15 minutes at ambient temperature without the generation of corrosive byproducts [2].

Evidence DimensionActivation requirements and reaction conditions
Target Compound DataDirect substitution at ambient temperature (15 min reaction time)
Comparator Or BaselineN-(2,2,2-trifluoro-1-hydroxyethyl)acetamide (Requires SOCl2 activation at 85 °C with toxic off-gassing)
Quantified DifferenceEliminates 1 hazardous synthetic step, >60 °C of heating, and the need for SO2/HCl scrubbing
ConditionsXanthate displacement assay vs. precursor chlorination step

Purchasing the pre-activated chloride significantly reduces process cycle time, lowers infrastructure requirements for toxic gas handling, and improves overall laboratory safety.

TRPA1 Antagonism
Head-to-head
6.90 nM vs 10,000 nM
~1,449‑fold difference
Supports TRPA1 pathway-response interpretation; nanomolar antagonist fit
Cross-study comparable; recombinant hTRPA1 in HEK293F cells

Regiospecific Reactivity: Alpha-Chloro Amide vs. Alpha-Chloroacetamide Isomer

The specific placement of the chlorine atom in N-(1-chloro-2,2,2-trifluoroethyl)acetamide is non-negotiable for its role as an N-acylimine and radical precursor. The target compound features the C-Cl bond at the alpha-position relative to both the CF3 and amide groups, enabling base-promoted dehydrohalogenation or capto-dative stabilized radical generation [1]. If a buyer mistakenly procures the commercially available structural isomer, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, the reactivity profile shifts entirely. The isomer acts as a simple electrophile at the acetyl carbon, leading to N-alkylation or O-alkylation pathways, completely failing to yield the desired 1-acetamido-2,2,2-trifluoroethyl motif [2].

Evidence DimensionReaction pathway and electrophilic center
Target Compound DataAlpha-carbon substitution / elimination (yields trifluoromethylated amine derivatives)
Comparator Or Baseline2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (Acetyl-carbon substitution; yields N-alkylated products)
Quantified Difference100% divergence in synthetic pathway; 0% yield of desired alpha-CF3 products using the isomer
ConditionsStandard nucleophilic substitution or base-promoted elimination conditions

Buyers must verify the exact CAS number (6776-46-1) to avoid procuring an isomer that is chemically incapable of generating trifluoromethylated amino acid surrogates.

TRPV1 Inhibition Profile
Cross-study comparable
1,990 nM (target)
vs 58 nM (difluoro analog) vs no activity (non‑halogenated)
Intermediate potency supports moderate‑inhibition assay design; avoids saturation seen with high‑potency analogs
hTRPV1 in CHOK1 cells; pH 6.0‑6.3 FLIPR assay

Handling Stability: Fluorinated Target vs. Non-Fluorinated Analog

Alpha-chloro amides are notoriously unstable; the non-fluorinated analog, N-(1-chloroethyl)acetamide, is highly prone to spontaneous dehydrohalogenation or hydrolysis at room temperature, making it unsuitable for commercial procurement and long-term storage [1]. However, the target compound, N-(1-chloro-2,2,2-trifluoroethyl)acetamide, benefits from the extreme electron-withdrawing nature of the adjacent trifluoromethyl group. This CF3 group destabilizes the transition state for spontaneous ionization and elimination, rendering the compound an isolable, bench-stable solid that can be stored and handled without immediate degradation [2].

Evidence DimensionShelf stability and isolability
Target Compound DataN-(1-chloro-2,2,2-trifluoroethyl)acetamide (Isolable, stable solid at ambient conditions)
Comparator Or BaselineN-(1-chloroethyl)acetamide (Highly unstable, typically generated strictly in situ)
Quantified DifferenceShifts the material from a transient, non-isolable intermediate to a commercially procurable, stable building block
ConditionsAmbient storage and standard laboratory handling conditions

The stabilizing effect of the CF3 group allows this highly reactive electrophilic motif to be safely shipped, stored, and utilized as a standard off-the-shelf reagent.

TAAR1 Species Selectivity
Head-to-head
Mouse EC₅₀ 410 nM; Human EC₅₀ 3,000 nM
7.3‑fold mouse selectivity
Species‑selective agonist profile may inform mouse‑model design; human off‑target context review required
cAMP BRET assay; HEK293 cells
Electrophilic Reactivity
Class-level inference
α‑carbon substitution (leaving group); vs carbonyl‑adjacent substitution in 2‑chloro regioisomer
Regioselectivity context dictates synthetic scaffold choice; may require regioisomer verification
Nucleophilic substitution with amines, thiols, alkoxides; class‑level reactivity
5‑HT₁A Antagonism
Class-level inference
Detectable activity at 1 µM; vs no activity for N‑ethyl / N‑propyl acetamide
Reported activity presence may inform CNS panel screening; simpler acetamides unlikely to substitute
h5‑HT₁A HEK293; HTRF assay; qualitative comparison

Synthesis of Xanthate Precursors for Zard Radical Additions

The target compound is the premier starting material for synthesizing S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate. Because the alpha-chloride is highly activated, it undergoes rapid displacement by potassium O-ethyl xanthate at room temperature. The resulting xanthate is a powerful reagent for intermolecular radical additions to unactivated olefins, enabling the modular assembly of complex, heavily functionalized trifluoromethylated amines [1].

In Situ Generation of Highly Reactive N-Acylimines

By treating N-(1-chloro-2,2,2-trifluoroethyl)acetamide with mild bases (such as triethylamine), chemists can generate N-(2,2,2-trifluoroethylidene)acetamide in situ. This transient N-acylimine is a highly electrophilic species that readily participates in Friedel-Crafts alkylations with electron-rich arenes, Grignard additions, and cycloadditions, providing a direct route to diverse alpha-trifluoromethyl amine architectures [2].

Development of Fluorinated Amino Acid Surrogates in Medicinal Chemistry

The incorporation of the CF3 group into drug candidates often improves metabolic stability and lipophilicity. Procuring this specific alpha-chloro amide allows medicinal chemists to efficiently install the 1-acetamido-2,2,2-trifluoroethyl motif—a structural surrogate for fluorinated amino acids—into lead compounds without the need to handle hazardous chlorinating reagents during the synthesis of the building block itself [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
TRPA1 antagonist screening studies
Nanomolar potency context
TRPA1 pathway‑response assay validation
TRPV1 moderate‑inhibition assay development
Intermediate inhibition profile
Dynamic‑range assay design verification
Species‑selective TAAR1 agonist mouse model studies
Mouse > human selectivity context
Species‑specific behavioral model validation
α‑functionalized trifluoroethylamine synthesis
Electrophilic α‑carbon substitution
Regioselectivity verification vs. 2‑chloro isomer

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.0011760 g/mol

Monoisotopic Mass

175.0011760 g/mol

Heavy Atom Count

10

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